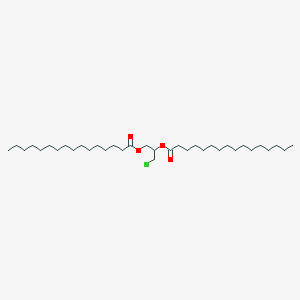
(3-氯-2-十六烷酰氧基丙基)十六烷酸酯
描述
(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate, also known as 3-Chloro-1,2-propanediyl dihexadecanoate, is a synthetic biomolecule with a molecular formula of C35H67ClO4 and a molecular weight of 587.4 g/mol. This compound is characterized by its unique structure, which includes a chlorinated glycerol backbone esterified with hexadecanoic acid (palmitic acid) at two positions
科学研究应用
(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound is investigated for its potential role in lipid metabolism and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
准备方法
The synthesis of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate typically involves the esterification of 3-chloro-1,2-propanediol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the final product in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of industrial-grade reagents and equipment to ensure consistent quality and yield .
化学反应分析
(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 3-chloro-1,2-propanediol and hexadecanoic acid.
Substitution Reactions: The chlorine atom in the molecule can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Common reagents used in these reactions include acids, bases, and nucleophiles such as sodium hydroxide, hydrochloric acid, and various amines . The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers due to its amphiphilic nature, potentially altering membrane fluidity and permeability. Additionally, it may act as a substrate or inhibitor for enzymes such as lipases and esterases, affecting lipid hydrolysis and synthesis pathways.
相似化合物的比较
(3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate can be compared with other similar compounds, such as:
Glyceryl Tristearate: Unlike (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate, glyceryl tristearate does not contain a chlorine atom and is fully esterified with stearic acid.
Glyceryl Monostearate: This compound has only one esterified fatty acid and lacks the chlorinated glycerol backbone.
Glyceryl Dioleate: Similar to glyceryl monostearate, it has two esterified fatty acids but does not contain a chlorine atom.
The uniqueness of (3-Chloro-2-hexadecanoyloxypropyl) hexadecanoate lies in its chlorinated glycerol backbone and dual esterification with hexadecanoic acid, which imparts distinct chemical and physical properties .
属性
IUPAC Name |
(3-chloro-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWXVGSHNINWHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966255 | |
| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51930-97-3 | |
| Record name | 3-Chloropropane-1,2-diol dipalmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51930-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexadecanoic acid, 1-(2-chloromethyl)-1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051930973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloropropane-1,2-diyl dihexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20966255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


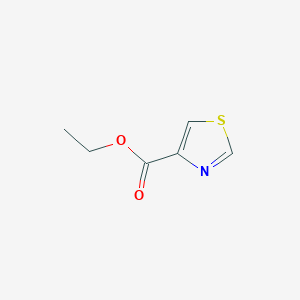
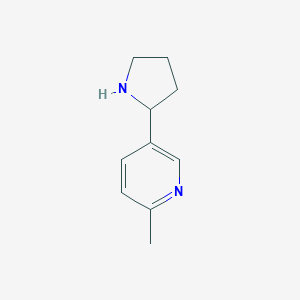
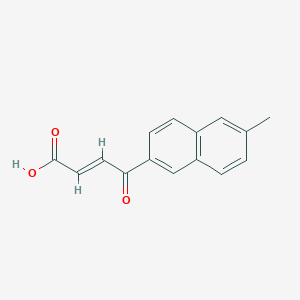
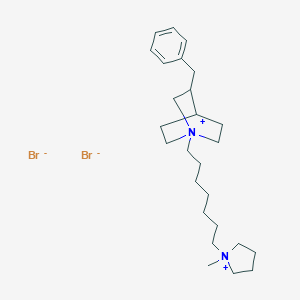
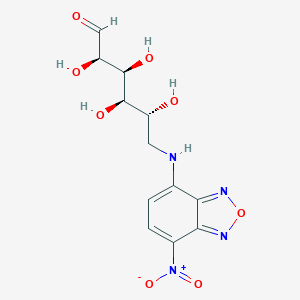
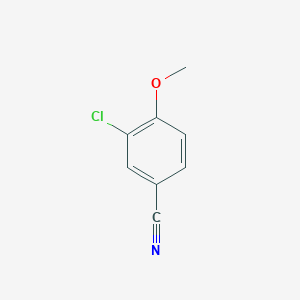
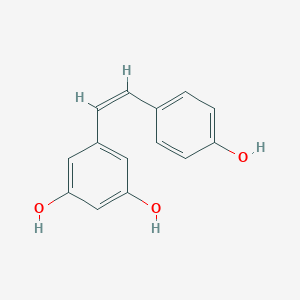


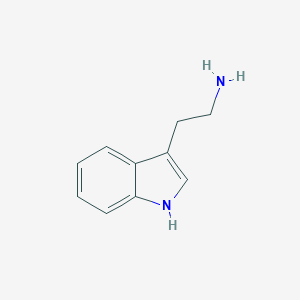
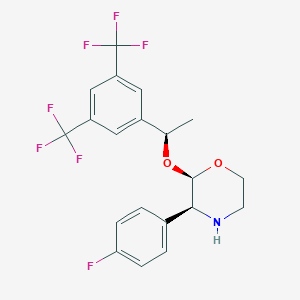
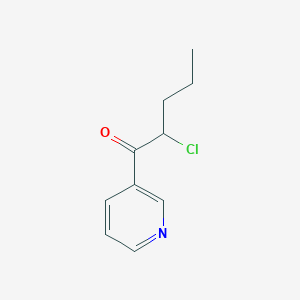
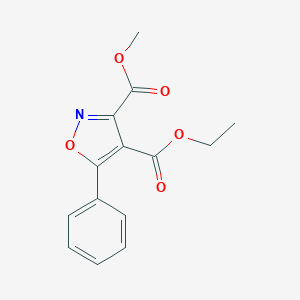
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
